![molecular formula C10H12BrFOZn B14891851 3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a reagent that contains a phenylzinc bromide moiety substituted with a 3’-fluoropropoxy group. This compound is typically used in cross-coupling reactions and other synthetic applications due to its reactivity and stability in tetrahydrofuran.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-fluoropropoxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition.
Catalyst: A palladium or nickel catalyst is often used to facilitate the formation of the organozinc compound.
Solvent: Tetrahydrofuran is used as the solvent due to its ability to stabilize the organozinc reagent.
Industrial Production Methods
In industrial settings, the production of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The compound is then purified and standardized to a concentration of 0.25 M in tetrahydrofuran for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide are typically substituted aromatic compounds, where the phenyl ring is functionalized with various groups depending on the nature of the coupling partner.
Applications De Recherche Scientifique
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(3’-fluoropropoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc moiety acts as a nucleophile, attacking electrophilic centers in the coupling partner. The presence of the 3’-fluoropropoxy group can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: A simpler organozinc compound without the 3’-fluoropropoxy group.
4-Fluorophenylzinc bromide: Contains a fluorine atom directly attached to the phenyl ring.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of the 3’-fluoropropoxy group.
Uniqueness
3-[(3’-Fluoropropoxy)methyl]phenylzinc bromide is unique due to the presence of the 3’-fluoropropoxy group, which can enhance its reactivity and selectivity in certain reactions. This makes it a valuable reagent for specific synthetic applications where other organozinc compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H12BrFOZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
bromozinc(1+);3-fluoropropoxymethylbenzene |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c11-7-4-8-12-9-10-5-2-1-3-6-10;;/h1-2,5-6H,4,7-9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
XIIJXRIFDCBEDD-UHFFFAOYSA-M |
SMILES canonique |
C1=C[C-]=CC(=C1)COCCCF.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


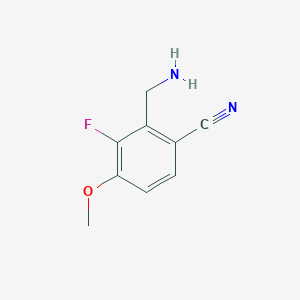
![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
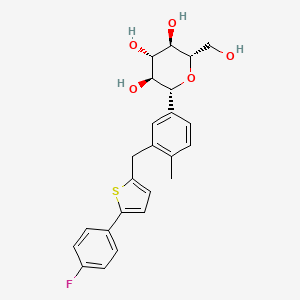


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)
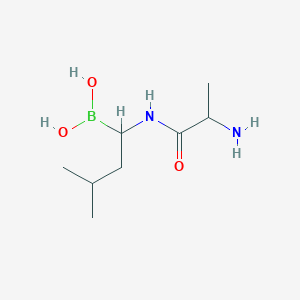
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
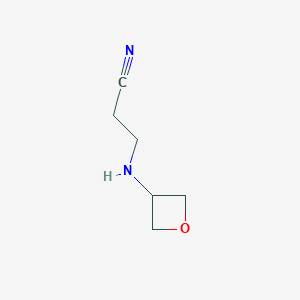

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
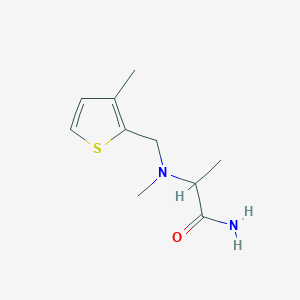

![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
